molecular formula C4H8FN B3110028 2-Fluorocyclobutan-1-amine CAS No. 1780651-85-5

2-Fluorocyclobutan-1-amine

Cat. No.: B3110028
CAS No.: 1780651-85-5
M. Wt: 89.11
InChI Key: BCPCGXVZMKTSKQ-UHFFFAOYSA-N
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Description

“2-Fluorocyclobutan-1-amine” is a chemical compound with the molecular formula C4H8FN . It is a hydrochloride salt with a molecular weight of 125.57 . The compound is a powder and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 . This indicates the presence of a fluorine atom attached to a cyclobutane ring with an amine group . For a detailed molecular structure analysis, techniques such as mass spectrometry can be used .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 125.57 . It is stored at a temperature of 4°C . The compound’s other physical and chemical properties, such as its hardness, topography, and hydrophilicity, can be analyzed using various techniques .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Chemoselective Synthesis : A process for preparing fluorocyclobutane-containing H3 antagonists was developed. This involved the chemoselective addition of a magnesium ate complex and an amine to a 1,4-ketoester, followed by a diastereoselective carbonyl-directed fluorination, highlighting the role of 2-fluorocyclobutan-1-amine in medicinal chemistry (Hawkins et al., 2012).

  • Ring-Opening Fluorination : Treatment of cyclopropanemethanols with specific conditions led to the selective formation of homoallylic fluorides or fluorocyclobutanes. This method showcases the utility of this compound in generating fluorinated compounds for various applications (Kanemoto et al., 1989).

Biochemistry and Drug Development

  • Conformational Analysis of β-Peptide Oligomers : The synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, a variant of this compound, was used to study the conformational preferences of β-peptide oligomers. This research provides insight into the structural properties of cyclic β-amino acids (Hassoun et al., 2015).

  • PET Imaging for Tumor Delineation : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a close relative of this compound, was synthesized for positron emission tomography (PET) to aid in tumor delineation, demonstrating its potential in cancer diagnosis (Shoup & Goodman, 1999).

Fluorine Chemistry

  • Fluoride Anion Source : Ammonium and phosphonium perfluorocyclobutane ylides, related to this compound, were used as fluoride anion sources in various reactions, highlighting the importance of fluorinated cyclobutane derivatives in synthetic chemistry (Pasenok et al., 1996).

Molecular Imaging

  • PET/CT for Recurrent Prostate Carcinoma : 18F-FACBC PET/CT, a derivative of this compound, was shown to have significant sensitivity and specificity in the diagnosis of recurrent prostate carcinoma, underscoring its clinical utility in oncology (Ren et al., 2016).

  • Detection of Oropharyngeal Cancer : Fluorine-18-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (fluciclovine) was used to detect oropharyngeal squamous cell carcinoma, demonstrating the broad applicability of fluorocyclobutane derivatives in cancer imaging (Jethanandani et al., 2019).

Safety and Hazards

The safety data sheet for “2-Fluorocyclobutan-1-amine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-fluorocyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-2-4(3)6/h3-4H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPCGXVZMKTSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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